molecular formula C21H28N2O2 B2500341 N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide CAS No. 953196-59-3

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide

Cat. No.: B2500341
CAS No.: 953196-59-3
M. Wt: 340.467
InChI Key: DATMUVCWHBHMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 4-isopropoxy-substituted benzoyl group and a 3-(4-dimethylaminophenyl)propyl side chain. This compound is of interest in medicinal chemistry for its structural features, which may optimize interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16(2)25-20-13-9-18(10-14-20)21(24)22-15-5-6-17-7-11-19(12-8-17)23(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMUVCWHBHMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkoxylation via Nucleophilic Substitution

4-Hydroxybenzoic acid undergoes O-alkylation with isopropyl bromide under modified Ullmann conditions:

Procedure

  • 4-Hydroxybenzoic acid (1.0 equiv), isopropyl bromide (1.2 equiv), K₂CO₃ (2.5 equiv)
  • DMF solvent, CuI catalyst (10 mol%), 110°C, 12 h
  • Yield: 78–85%

Mechanistic Insight
The copper catalyst facilitates oxidative addition with the aryloxide, enabling nucleophilic displacement of the bromide. Steric hindrance from the isopropyl group necessitates elevated temperatures compared to methoxylation.

Alternative Pathway: Mitsunobu Reaction

For acid-sensitive substrates:

  • 4-Hydroxybenzoic acid + isopropyl alcohol (1.5 equiv)
  • DIAD (1.3 equiv), PPh₃ (1.3 equiv), THF, 0°C → RT
  • Yield: 68–72%

While avoiding metal catalysts, this method shows lower efficiency due to competing esterification.

Synthesis of 3-(4-(Dimethylamino)phenyl)propylamine

Reductive Amination Route

Step 1: Synthesis of 4-(Dimethylamino)benzaldehyde

  • 4-Aminobenzaldehyde + methyl iodide (2.2 equiv)
  • NaHCO₃ buffer, EtOH/H₂O, 60°C, 6 h
  • Yield: 89%

Step 2: Henry Reaction with Nitromethane

  • 4-(Dimethylamino)benzaldehyde (1.0 equiv) + nitromethane (5.0 equiv)
  • NH₄OAc (0.2 equiv), MeOH, reflux, 8 h
  • β-Nitrostyrene intermediate yield: 76%

Step 3: Catalytic Hydrogenation

  • β-Nitrostyrene (1.0 equiv), H₂ (50 psi), Raney Ni (10 wt%)
  • EtOH, 80°C, 12 h
  • Propylamine yield: 82%

Grignard Addition-Alkylation Alternative

Step 1: Formation of 4-(Dimethylamino)phenethyl Magnesium Bromide

  • 4-Bromo-N,N-dimethylaniline + Mg turnings, THF, 0°C

Step 2: Addition to Acrylonitrile

  • Mg reagent + acrylonitrile (1.1 equiv), -78°C → RT
  • Hydrolysis gives 3-(4-(dimethylamino)phenyl)propanenitrile (Yield: 65%)

Step 3: Nitrile Reduction

  • LiAlH₄ (3.0 equiv), Et₂O, reflux, 6 h
  • Propylamine yield: 71%

Amide Bond Formation Strategies

Acid Chloride Route

Step 1: 4-Isopropoxybenzoyl Chloride Synthesis

  • 4-Isopropoxybenzoic acid (1.0 equiv) + SOCl₂ (3.0 equiv)
  • Reflux, 4 h, 98% conversion

Step 2: Schotten-Baumann Reaction

  • Acid chloride (1.05 equiv) + 3-(4-(dimethylamino)phenyl)propylamine (1.0 equiv)
  • 10% NaOH, 0°C, 1 h
  • Yield: 83%

Coupling Reagent-Mediated Approach

EDCl/HOBt System

  • 4-Isopropoxybenzoic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv)
  • DMF, RT, 1 h activation
  • Add amine (1.0 equiv), stir 12 h
  • Yield: 91%

Comparative Efficiency

Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
EDCl/HOBt DMF 25 12 91
HATU DCM 0→25 6 94
DCC THF 40 24 78

Integrated One-Pot Synthesis

A patent-inspired approach combines etherification and amidation:

Procedure

  • 4-Hydroxybenzoic acid + isopropyl bromide → 4-isopropoxybenzoic acid (82%)
  • In situ activation with ClCOCOCl
  • Direct addition of 3-(4-(dimethylamino)phenyl)propylamine
  • Total yield: 74%

Advantages

  • Eliminates intermediate isolation
  • Reduces solvent waste

Purification and Characterization

Chromatographic Conditions

  • Silica gel (230–400 mesh)
  • Eluent: EtOAc/hexane (3:7) → EtOAc/MeOH/NH₄OH (90:9:1)
  • Rf = 0.42 (target compound)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, ArH), 6.90 (d, J=8.8 Hz, 2H, ArH), 4.65 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 3.40–3.25 (m, 2H, NHCH₂), 2.94 (s, 6H, N(CH₃)₂), 1.35 (d, J=6.0 Hz, 6H, OCH(CH₃)₂)
  • HRMS : [M+H]⁺ calcd for C₂₁H₂₇N₂O₂: 357.2078; found: 357.2075

Industrial-Scale Considerations

Adapting methods from CN105384650A:

  • Continuous Flow Etherification : 4-Hydroxybenzoic acid + isopropyl chloride → 98% conversion in 2 h
  • Hydrogenation Optimization :
    • Pd/C (3 wt%) vs. Raney Ni: 95% vs. 82% yield
    • Pressure: 10 bar H₂ optimal

Waste Management

  • Cu catalysts recovered via ion-exchange resins (95% efficiency)
  • Solvent recycling: DMF recovery ≥89%

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can fit into hydrophobic pockets of the target protein, thereby modulating its activity.

Comparison with Similar Compounds

Structural Differences :

  • Substituent: The acetylamino group (-NHCOCH₃) replaces the dimethylamino-propyl chain.
  • Electronic Effects: Acetylamino is less basic than dimethylamino, reducing cationic character at physiological pH.
  • Molecular Weight : 312.36 g/mol (vs. ~370–390 g/mol estimated for the target compound).

Functional Implications :

  • Solubility: The polar acetylamino group may improve aqueous solubility compared to the lipophilic dimethylamino-propyl chain.

4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

Structural Differences :

  • Core Structure : Incorporates a pyrazolo-pyrimidine moiety and fluorinated chromene system, unlike the simpler benzamide core of the target compound.
  • Substituents : Fluorine atoms and an isopropyl group on the benzamide.

Functional Implications :

  • Metabolic Stability : Fluorine substituents may enhance metabolic stability by resisting oxidative degradation.

N-[3-(Diethylamino)propyl]-3-methyl-4-nitrobenzamide ()

Structural Differences :

  • Substituents: A nitro (-NO₂) group (electron-withdrawing) replaces the isopropoxy (-O-iPr) group (electron-donating).
  • Amino Group: Diethylamino vs. dimethylamino, increasing lipophilicity.

Functional Implications :

  • Pharmacokinetics: Diethylamino may prolong half-life due to increased lipophilicity but could reduce solubility .

Comparative Data Table

Parameter Target Compound N-[3-(Acetylamino)phenyl]-4-isopropoxybenzamide 4-(Pyrazolo-pyrimidinyl)-N-isopropylbenzamide N-[3-(Diethylamino)propyl]-4-nitrobenzamide
Molecular Weight ~385 g/mol (estimated) 312.36 g/mol 589.1 g/mol ~320 g/mol (estimated)
Key Substituents 4-isopropoxy, dimethylamino-propyl 4-isopropoxy, acetylamino Fluorine, pyrazolo-pyrimidine, isopropyl 4-nitro, diethylamino-propyl
Solubility Moderate (lipophilic chain) High (polar acetylamino) Low (fluorinated, bulky core) Low (nitro, diethylamino)
Metabolic Stability Moderate Moderate (amide hydrolysis risk) High (fluorine resistance) Low (nitro reduction risk)
Potential Targets GPCRs, kinases Enzymes requiring H-bonding Kinases, chromatin modifiers Oxidoreductases, transporters

Key Research Findings

  • Electron-Donating vs.
  • Amino Group Variants: Dimethylamino offers a balance between lipophilicity and solubility, whereas diethylamino () increases membrane permeability at the cost of solubility . Acetylamino () prioritizes polarity over basicity, suggesting divergent ADME profiles .
  • Structural Complexity : Compounds with heterocyclic cores () demonstrate broader target engagement but higher synthetic complexity compared to the target compound’s simpler benzamide scaffold .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Synthesis

The compound is characterized by a dimethylamino group attached to a phenyl ring, which connects to a propyl chain and an isopropoxybenzamide moiety. The synthesis typically involves amidation reactions between a carboxylic acid derivative and an amine, commonly using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane.

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group enhances binding affinity via hydrogen bonding and electrostatic interactions, potentially modulating enzyme or receptor activity .

Pharmacological Effects

Research indicates that this compound may possess anti-inflammatory and analgesic properties. Its structure suggests potential interactions with pain pathways and inflammatory mediators, making it a candidate for therapeutic development.

Case Studies

  • Neuroprotective Effects : A study evaluated derivatives of dimethylamino phenyl compounds, showing significant suppression of neuronal cell death induced by oxidative stress. This suggests that similar compounds may have neuroprotective effects, warranting further investigation into this compound .
  • Cancer Research : Inhibitors targeting fibroblast growth factor receptors (FGFR), which share structural similarities with this compound, have been studied for their selectivity and potency against cancer cell lines. Such studies highlight the importance of structural optimization in enhancing the therapeutic index of related compounds .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityNotable Features
N-(3-(dimethylamino)propyl)acetamideSodium channel blockerUsed in polyurethane synthesis
N-(3-(dimethylamino)propyl)benzamideVaries; lacks ethoxy groupDifferent pharmacological properties
This compoundAnti-inflammatory, analgesicUnique due to both dimethylamino and isopropoxy groups

Q & A

Q. What are the optimal multi-step synthesis routes for N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide?

The compound is synthesized via sequential reactions starting with commercially available benzamide and dimethylamino-phenyl precursors. Key steps include:

  • Amide coupling : Using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) or EDCI in dichloromethane (DCM) to link the benzamide and alkylamine intermediates .
  • Functional group incorporation : Introducing isopropoxy groups via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification : Reverse-phase HPLC or column chromatography to isolate the final product .

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.81 ppm for aromatic protons, δ 170.0 ppm for carbonyl carbons) confirm backbone connectivity and substituent positions .
  • Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 504.7 [M+H]⁺ verifies molecular weight .
  • Purity assessment : HPLC with >95% purity threshold, monitored at 260 nm .

Q. What solvents and reaction conditions are critical for high-yield synthesis?

  • Solvents : DCM for amidation, DMF for substitution reactions.
  • Temperature : 60–80°C for substitution steps; room temperature for coupling reactions.
  • Catalysts : Triethylamine (TEA) or DMAP to enhance reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) require:

  • Multi-technique validation : Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Isotopic labeling : Use deuterated solvents (CDCl₃, CD₃OD) to eliminate solvent interference .
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry if crystalline forms are obtainable .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Reagent stoichiometry : Maintain a 1.2:1 molar ratio of nucleophile to electrophile to account for side reactions .
  • Flow chemistry : Continuous reactors improve heat and mass transfer for exothermic steps (e.g., amidation) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How do polymorphic forms of this compound impact pharmacological studies?

  • Crystalline vs. amorphous forms : Differential scanning calorimetry (DSC) and powder XRD identify polymorphs, which may vary in solubility and bioavailability .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) assess form-specific stability .

Q. What are the challenges in assessing biological activity, and how are they addressed?

While direct data on this compound is limited, structurally related benzamides (e.g., QPB-15e) show:

  • Target engagement : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to targets like G-quadruplex DNA .
  • In vivo models : Xenograft studies in mice (e.g., 20 mg/kg dosing) evaluate antitumor efficacy, with PK/PD modeling to correlate exposure and effect .

Q. How should researchers navigate patent literature for prior art on similar compounds?

  • Keyword searches : Use terms like "dimethylamino benzamide derivatives" or "isopropoxy-substituted amides" in databases like Espacenet .
  • Claim analysis : Focus on claims covering synthesis methods or therapeutic uses to avoid infringement .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?

  • Metabolic stability : Test hepatic microsomal stability (e.g., human liver microsomes) to identify rapid clearance issues .
  • Protein binding : Use equilibrium dialysis to assess serum protein binding, which may reduce free drug concentration .

Q. What causes variability in synthetic yields across laboratories?

  • Impurity profiles : LC-MS to detect trace byproducts (e.g., hydrolyzed intermediates) from moisture-sensitive steps .
  • Reagent quality : Ensure anhydrous solvents and fresh coupling agents to minimize side reactions .

Methodological Resources

  • Synthetic protocols : Refer to peer-reviewed journals (e.g., J. Med. Chem.) for validated procedures .
  • Analytical standards : Cross-validate spectral data with CAS Common Chemistry or PubChem entries .
  • Crystallographic data : Use the Cambridge Structural Database (CSD) for comparable benzamide structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.